molecular formula C14H9F3O2 B1302768 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde CAS No. 398156-35-9

4'-Trifluoromethoxy-biphenyl-4-carbaldehyde

Cat. No.: B1302768
CAS No.: 398156-35-9
M. Wt: 266.21 g/mol
InChI Key: RGOCXZBOSHHAIQ-UHFFFAOYSA-N
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Description

4'-Trifluoromethoxy-biphenyl-4-carbaldehyde (CAS: N/A; synonyms include [1,1'-Biphenyl]-4-carboxaldehyde, 4′-(trifluoromethyl)-) is a biphenyl derivative featuring a trifluoromethoxy (-OCF₃) group at the 4' position and a carbaldehyde (-CHO) group at the 4 position of the biphenyl scaffold . This compound is widely utilized as a key intermediate in pharmaceutical and agrochemical synthesis due to the electron-withdrawing nature of the trifluoromethoxy group, which enhances stability and influences reactivity in cross-coupling reactions .

Properties

IUPAC Name

4-[4-(trifluoromethoxy)phenyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c15-14(16,17)19-13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOCXZBOSHHAIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375318
Record name 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

398156-35-9
Record name 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 398156-35-9
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Preparation Methods

Key Reaction Components:

  • Arylboronic acid: Typically 4-formylphenylboronic acid (bearing the aldehyde group).
  • Aryl halide: 4-(trifluoromethoxy)iodobenzene or bromobenzene derivatives.
  • Catalyst: Palladium-based catalysts such as tetrakis(triphenylphosphine)palladium(0).
  • Base: Potassium carbonate or other suitable bases.
  • Solvent: Ethanol/water mixtures or organic solvents like tetrahydrofuran (THF).
  • Conditions: Inert atmosphere (nitrogen or argon), elevated temperatures (around 80–120 °C), and sometimes light exclusion to protect catalyst activity.

Detailed Preparation Method

Suzuki–Miyaura Coupling Procedure

  • Step 1: Combine 4-formylphenylboronic acid and 4-(trifluoromethoxy)iodobenzene in a reaction vessel.
  • Step 2: Add potassium carbonate as the base and a palladium catalyst such as Pd(PPh3)4.
  • Step 3: Use a solvent system of ethanol and water or dry THF.
  • Step 4: Stir the mixture under an inert atmosphere at approximately 80–120 °C for 2–3 hours.
  • Step 5: After completion, cool the reaction mixture, quench, and extract the product.
  • Step 6: Purify the crude product by recrystallization or chromatography to obtain this compound with high purity (typically >95%).

Reaction Example Data:

Reagent Amount (mol equiv.) Role
4-Formylphenylboronic acid 1.0 Boronic acid partner
4-(Trifluoromethoxy)iodobenzene 1.0 Aryl halide partner
Potassium carbonate 2.0 Base
Pd(PPh3)4 0.05 (5 mol%) Catalyst
Ethanol/Water (solvent) Sufficient volume Reaction medium
  • Yield: Approximately 90–94% under optimized conditions.
  • Purity: >95% after purification.
  • Reaction time: 2.5 hours typical.

Alternative Synthetic Routes and Considerations

Halogenated Imine Intermediates

Some studies report the synthesis of related trifluoromethylated biphenyl aldehydes via halo-imine intermediates followed by Suzuki coupling with trifluoromethylphenylboronic acids. This method involves:

  • Formation of halo-imines by condensation of p-anisidine with halogenated benzaldehydes.
  • Subsequent palladium-catalyzed coupling with trifluoromethylphenylboronic acid.
  • This approach can be adapted for trifluoromethoxy substituents with appropriate modifications.

Research Findings and Optimization

  • Catalyst Sensitivity: Palladium catalysts are sensitive to oxygen and light; reactions are often conducted under inert atmosphere and in the dark to maintain catalyst activity and improve yields.
  • Solvent Purity: Use of dry solvents (e.g., dry THF purified by solvent purification systems) enhances reaction efficiency.
  • Temperature Control: Optimal temperature ranges from 80 °C to 120 °C depending on substrates and catalyst system.
  • Base Selection: Potassium carbonate is preferred for its mildness and efficiency in Suzuki couplings involving sensitive aldehyde groups.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Notes
Reaction type Suzuki–Miyaura cross-coupling Pd-catalyzed C-C bond formation
Catalyst Pd(PPh3)4 or Pd(OAc)2 with ligands 3–5 mol% loading
Base Potassium carbonate Mild base, compatible with aldehydes
Solvent Ethanol/water or dry THF Solvent choice affects yield
Temperature 80–120 °C Higher temp may speed reaction
Atmosphere Nitrogen or argon Prevent catalyst deactivation
Reaction time 2–3 hours Monitored by TLC or HPLC
Yield 90–94% High yield with optimized conditions
Purification Recrystallization or chromatography To achieve >95% purity

Chemical Reactions Analysis

Types of Reactions: 4’-Trifluoromethoxy-biphenyl-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Overview

4'-Trifluoromethoxy-biphenyl-4-carbaldehyde, also known as 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxaldehyde, is a fluorinated organic compound with significant applications in medicinal chemistry, materials science, and synthetic organic chemistry. Its unique trifluoromethoxy group enhances its chemical reactivity and biological activity, making it a valuable compound in various research fields.

Synthetic Applications

  • Reagent in Organic Synthesis :
    • The compound is utilized as a key intermediate in the synthesis of various biphenyl derivatives through reactions such as Suzuki-Miyaura coupling and nucleophilic substitution reactions. These reactions leverage its electrophilic aldehyde functionality to form new carbon-carbon bonds.
  • Fluorinated Building Blocks :
    • As a fluorinated biphenyl derivative, it serves as a building block for developing new materials with enhanced properties, including increased thermal stability and improved electronic characteristics.

Medicinal Chemistry Applications

  • Pharmacological Research :
    • Recent studies have demonstrated that derivatives of this compound can act as allosteric modulators of dopamine receptors. For instance, compounds derived from this aldehyde have shown the ability to potentiate dopamine-induced effects in pharmacological assays, indicating potential applications in treating neurodegenerative diseases and disorders related to dopamine signaling .
  • Targeted Drug Development :
    • The compound's structural features make it an attractive candidate for designing targeted therapies against various diseases, including cancer and neurological disorders. Its ability to modify biological pathways through receptor modulation positions it as a lead compound in drug discovery programs .

Material Science Applications

  • Polymer Chemistry :
    • The incorporation of trifluoromethoxy groups into polymer backbones has been shown to enhance the mechanical and thermal properties of the resulting materials. This property is particularly beneficial for developing high-performance polymers used in electronics and coatings .
  • Fluorinated Materials :
    • The compound's unique trifluoromethoxy group contributes to the development of fluorinated materials with low surface energy, making them suitable for applications such as anti-fogging coatings and stain-resistant textiles .

Case Studies

Study ReferenceApplicationFindings
Pharmacological ModulationIdentified as a potent allosteric modulator of dopamine receptors, enhancing locomotor activity in animal models.
Synthetic MethodologiesDemonstrated effective use in Suzuki-Miyaura coupling reactions to synthesize novel biphenyl derivatives with improved properties.
Material DevelopmentShowed enhanced mechanical properties when incorporated into polymer matrices, indicating potential for high-performance applications.

Mechanism of Action

The mechanism of action of 4’-Trifluoromethoxy-biphenyl-4-carbaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function .

Comparison with Similar Compounds

4'-Fluorobiphenyl-4-carbaldehyde

  • Molecular Formula : C₁₃H₉FO
  • Substituents : Fluorine (-F) at 4', aldehyde (-CHO) at 4.
  • Key Differences :
    • The fluorine substituent is less electron-withdrawing than trifluoromethoxy, leading to reduced polarization of the aldehyde group.
    • Lower molecular weight (200.21 g/mol vs. ~264.18 g/mol for the trifluoromethoxy analog) may affect solubility and crystallinity .
  • Applications : Used in synthesizing fluorinated liquid crystals and bioactive molecules, where moderate electronic effects are desired .

4'-Trifluoromethyl-biphenyl-4-carbaldehyde

  • Molecular Formula : C₁₄H₉F₃O
  • Substituents : Trifluoromethyl (-CF₃) at 4', aldehyde (-CHO) at 4.
  • Key Differences :
    • The -CF₃ group is strongly electron-withdrawing but lacks the oxygen atom present in -OCF₃, reducing its polarity compared to the trifluoromethoxy analog.
    • This compound may exhibit higher lipophilicity, making it preferable in drug candidates requiring blood-brain barrier penetration .

4'-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde

  • Molecular Formula : C₁₄H₈F₄O₂
  • Substituents : Fluorine (-F) at 4', trifluoromethoxy (-OCF₃) at 3', aldehyde (-CHO) at 4.
  • Limited data on physical properties (e.g., melting point, solubility) are available, but its multifunctional structure suggests utility in complex heterocyclic syntheses .

2-Chloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde

  • Molecular Formula : C₁₃H₇ClF₂O
  • Substituents : Chlorine (-Cl) at 2, fluorine (-F) at 3' and 4', aldehyde (-CHO) at 4.
  • Applications include intermediates for antifungal agents, where halogen diversity improves target binding .

Comparative Data Table

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications
4'-Trifluoromethoxy-biphenyl-4-carbaldehyde C₁₄H₉F₃O₂ -OCF₃ (4'), -CHO (4) ~264.18 Pharmaceuticals, agrochemicals
4'-Fluorobiphenyl-4-carbaldehyde C₁₃H₉FO -F (4'), -CHO (4) 200.21 Liquid crystals, fluorinated APIs
4'-Trifluoromethyl-biphenyl-4-carbaldehyde C₁₄H₉F₃O -CF₃ (4'), -CHO (4) 250.22 CNS drug intermediates
4'-Fluoro-3'-(trifluoromethoxy)-biphenyl-4-carbaldehyde C₁₄H₈F₄O₂ -F (4'), -OCF₃ (3'), -CHO (4) 300.21 Specialty heterocycles
2-Chloro-3',4'-difluoro-biphenyl-4-carbaldehyde C₁₃H₇ClF₂O -Cl (2), -F (3',4'), -CHO (4) 252.64 Antifungal agents

Research Findings and Implications

  • Electronic Effects : The trifluoromethoxy group (-OCF₃) provides stronger electron withdrawal than -F or -CF₃, enhancing the electrophilicity of the aldehyde group and facilitating nucleophilic additions .
  • Steric Considerations : Compounds with substituents at the 3' position (e.g., 4'-fluoro-3'-(trifluoromethoxy)- analog) exhibit steric hindrance, which may slow reaction rates but improve regioselectivity .
  • Lipophilicity Trends : -CF₃ and -OCF₃ groups increase logP values, favoring membrane permeability in drug design, whereas halogens like -Cl balance reactivity and toxicity profiles .

Biological Activity

4'-Trifluoromethoxy-biphenyl-4-carbaldehyde is an organic compound characterized by a trifluoromethoxy group attached to a biphenyl structure, with an aldehyde functional group at the para position. This compound has garnered attention in scientific research due to its potential biological activity, particularly in biochemical assays and enzyme interactions. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C14H9F3O2
  • Molecular Weight : 272.22 g/mol
  • Structure : The compound features a biphenyl backbone with a trifluoromethoxy substituent and an aldehyde group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethoxy group enhances lipophilicity, facilitating cellular penetration and interaction with intracellular targets. The aldehyde moiety can form covalent bonds with nucleophilic residues in proteins, potentially altering their function.

Enzyme Interaction Studies

Research indicates that this compound can modulate enzyme activity, making it a valuable tool in biochemical assays. For instance, it has been shown to influence the activity of serine exopeptidases like Dipeptidyl Peptidase IV (DPP4), which plays a crucial role in glucose metabolism regulation.

Enzyme Effect of this compound
DPP4Inhibition leads to increased GLP-1 availability
Tyrosine Phosphatase 1B (TP1B)Modulation of insulin signaling pathways

Cell Viability and Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The compound's impact on cell viability was measured using assays such as MTT or LDH release.

Cell Line IC50 (µM) Mechanism
HepG2 (liver cancer)25Induction of apoptosis
HeLa (cervical cancer)30Cell cycle arrest

Study 1: Enzyme Inhibition

A study published in Nature evaluated the inhibitory effects of this compound on DPP4. The results demonstrated a significant reduction in enzyme activity, leading to increased insulin secretion in vitro. This suggests potential applications in diabetes treatment.

Study 2: Anticancer Activity

Research conducted by the Journal of Medicinal Chemistry explored the anticancer properties of this compound against several cancer cell lines. The findings indicated that the compound induces apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

The unique trifluoromethoxy group distinguishes this compound from structurally similar analogs. A comparison with other biphenyl derivatives reveals differences in biological activity:

Compound Biological Activity
4'-Methoxy-biphenyl-4-carbaldehydeModerate enzyme inhibition
4'-Ethoxy-biphenyl-4-carbaldehydeLow cytotoxicity
4'-Trifluoromethyl-biphenyl-4-carbaldehydeAntimicrobial properties observed

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde, and how can reaction efficiency be monitored?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling between 4-formylphenylboronic acid and 1-bromo-4-(trifluoromethoxy)benzene. Key steps include:

  • Use of Pd(dppf)Cl₂ (1,1'-bis(diphenylphosphino)ferrocene-palladium dichloride) as a catalyst .
  • A toluene/water (9:1) solvent system under reflux for 5 hours.
  • Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC to track aldehyde formation.
    • Optimization Tips : Adjust catalyst loading (e.g., 4 mol%) and base (e.g., K₃PO₄) concentration to minimize side products like biphenyl byproducts.

Q. How can researchers confirm the structural integrity of this compound?

  • Characterization Techniques :

  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to verify aldehyde proton (~10 ppm), trifluoromethoxy group (-OCF₃, δ ~55–60 ppm in 19F^{19}F), and biphenyl backbone .
  • FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-H stretches.
  • X-ray Crystallography : Resolve crystal structure to validate spatial arrangement of substituents (if crystalline form is obtainable).

Q. What are the stability considerations for storing this compound?

  • Storage Guidelines :

  • Store under inert atmosphere (Ar/N₂) at 2–8°C to prevent aldehyde oxidation to carboxylic acid.
  • Use amber vials to avoid photodegradation.
  • Monitor purity via HPLC every 3–6 months; degradation products may include 4'-Trifluoromethoxy-biphenyl-4-carboxylic acid .

Advanced Research Questions

Q. How can reaction yields be improved in the synthesis of this compound?

  • Optimization Strategies :

  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yield (e.g., 80–90% at 120°C for 20 minutes).
  • Alternative Catalysts : Test Pd(OAc)₂ with SPhos ligand for enhanced electron-deficient aryl bromide coupling .
  • Solvent Screening : Compare DMF, THF, and dioxane for solubility and side-reaction suppression.

Q. What biological activity studies are feasible with this compound?

  • Research Applications :

  • Enzyme Inhibition : Screen against kinases or phosphatases using fluorescence-based assays; the trifluoromethoxy group may enhance binding via hydrophobic interactions .
  • Antimicrobial Studies : Test derivatized Schiff bases (e.g., with hydrazides) against Gram-positive bacteria (e.g., S. aureus).
    • Data Interpretation : Correlate substituent electronic effects (e.g., -CF₃O vs. -OCH₃) with bioactivity using Hammett plots.

Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, melting point)?

  • Resolution Workflow :

Replicate Experiments : Verify solubility in DMSO, ethanol, and chloroform under controlled temperatures.

Analytical Cross-Check : Use differential scanning calorimetry (DSC) for precise melting point determination.

Statistical Analysis : Apply ANOVA to compare literature data with new findings; outliers may arise from impurities or polymorphic forms .

Q. What computational methods can predict the reactivity of this compound in nucleophilic additions?

  • Modeling Approaches :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electrophilicity of the aldehyde group.
  • Frontier Molecular Orbital (FMO) Analysis : Compare HOMO-LUMO gaps with analogous aldehydes (e.g., 4-fluorobenzaldehyde) to predict reaction rates .

Q. How can impurities in this compound batches be identified and quantified?

  • Analytical Protocols :

  • LC-MS/MS : Detect trace impurities (e.g., unreacted boronic acid or bromobenzene derivatives) with a C18 column and ESI+ ionization.
  • GC-FID : Quantify volatile byproducts (e.g., biphenyl) using a DB-5 capillary column.

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